
1-(pyrazine-2-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(pyrazine-2-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H15F3N4O3 and its molecular weight is 380.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(Pyrazine-2-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential mechanisms of action based on available literature.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C17H15F3N4O3
- Molecular Weight : 380.327 g/mol
- IUPAC Name : 1-(pyrazine-2-carbonyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the azetidine ring and the introduction of the pyrazine and trifluoromethoxy groups. Analytical techniques such as NMR spectroscopy (both 1H and 13C), mass spectrometry, and elemental analysis are commonly employed to confirm the structure and purity of the synthesized compound .
Antitumor Activity
Recent studies have evaluated the antitumor potential of this compound against various cancer cell lines. For instance, compounds with similar structural motifs have shown promising results as c-Met kinase inhibitors, which are critical in cancer cell proliferation and metastasis. The compound's structural analogs demonstrated significant cytotoxicity with IC50 values in the nanomolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
The proposed mechanisms underlying the biological activity of this compound include:
- Inhibition of Kinases : Similar compounds have been identified as effective c-Met kinase inhibitors, which play a crucial role in tumor growth and metastasis.
- Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Cell Cycle Arrest : The compounds have been shown to interfere with cell cycle progression, particularly at the G1/S transition .
Case Studies
Several case studies highlight the efficacy of related compounds in preclinical models:
- Study on Compound 22i : This analog exhibited IC50 values of 0.83 μM against A549 cells, demonstrating potent antitumor activity. It was also shown to inhibit c-Met kinase effectively at an IC50 value of 48 nM .
Compound | Cell Line | IC50 (μM) | c-Met Inhibition (nM) |
---|---|---|---|
22i | A549 | 0.83 ± 0.07 | 48 |
MCF-7 | 0.15 ± 0.08 | ||
HeLa | 2.85 ± 0.74 |
Applications De Recherche Scientifique
Antimycobacterial Activity
One of the significant applications of this compound is its potential as an antimycobacterial agent. Research indicates that derivatives of pyrazine compounds, including those with azetidine structures, exhibit promising activity against Mycobacterium tuberculosis. For instance, compounds similar to 1-(pyrazine-2-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide have shown substantial inhibitory effects against M. tuberculosis, with minimum inhibitory concentrations (MIC) significantly lower than traditional treatments like pyrazinamide .
Bioisosteric Modifications
The compound's structure allows for bioisosteric modifications, which can enhance its biological activity and reduce toxicity. For example, the incorporation of different functional groups or the replacement of amide bonds with bioisosteres has been shown to improve the pharmacological profile of similar compounds. Studies have demonstrated that changing the amide bond to a 1,2,3-triazole significantly enhances the antiproliferative activity of related compounds in various cancer cell lines .
Targeting Adenosine Receptors
Recent investigations have highlighted the potential of pyrazine derivatives in targeting adenosine receptors, specifically A1 and A2a subtypes. The structural characteristics of this compound suggest that it could modulate these receptors' activity, which plays a crucial role in various physiological processes and disease states .
Cancer Therapeutics
The compound's ability to inhibit cell proliferation makes it a candidate for cancer therapeutics. Research has indicated that similar azetidine-containing compounds can induce apoptosis in cancer cells by disrupting critical signaling pathways . The mechanisms through which these compounds exert their effects include the modulation of cell cycle progression and inhibition of angiogenesis.
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is vital for optimizing its efficacy and safety profile. Various studies have explored how modifications to the azetidine ring or substituents on the pyrazine moiety influence biological activity. For instance, altering the trifluoromethoxy group can significantly impact the compound's lipophilicity and binding affinity to target proteins .
Case Study: Antitubercular Activity
In a notable study, several derivatives based on pyrazine and azetidine were synthesized and evaluated for their antitubercular properties. Among them, certain compounds demonstrated MIC values as low as 0.728 μg/mL against M. tuberculosis, indicating their potential as effective treatments .
Experimental Findings: Cancer Cell Lines
Experimental evaluations have shown that compounds structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphocyte). The observed IC50 values suggest a strong potential for further development into therapeutic agents .
Propriétés
IUPAC Name |
1-(pyrazine-2-carbonyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3/c18-17(19,20)27-13-3-1-11(2-4-13)7-23-15(25)12-9-24(10-12)16(26)14-8-21-5-6-22-14/h1-6,8,12H,7,9-10H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRLNPPEVUPWCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.